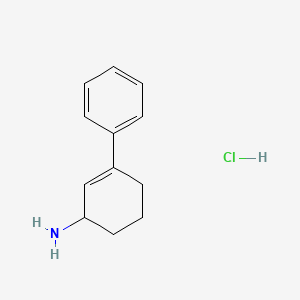
3-phenylcyclohex-2-en-1-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylcyclohex-2-en-1-amine Hydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexene ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride typically involves the reduction of 3-phenylcyclohex-2-en-1-one followed by amination. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenylcyclohex-2-en-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Compounds with different functional groups replacing the amine.
Scientific Research Applications
3-phenylcyclohex-2-en-1-amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-phenylcyclohex-2-en-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-phenylcyclohex-2-en-1-one: A precursor in the synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride.
3-aminocyclohex-2-en-1-one: Another compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to its specific combination of a phenyl group, cyclohexene ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
114506-94-4 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-phenylcyclohex-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,9,12H,4,7-8,13H2;1H |
InChI Key |
UTXUMZJWQPXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















